TEtrakis(Trifluoroacethoxy)Silane

Overview

Description

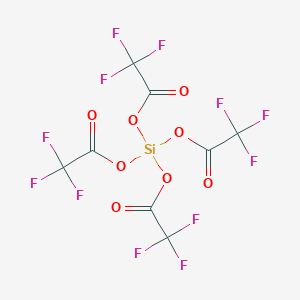

Tetrakis(trifluoroacethoxy)silane is a silicon-based compound with the chemical formula C8F12O8Si. It is a colorless liquid with a distinctive odor and is known for its high thermal and chemical stability. The compound contains four trifluoroacetoxy groups attached to a central silicon atom, which imparts high volatility and excellent wetting properties .

Preparation Methods

Tetrakis(trifluoroacethoxy)silane can be synthesized through the esterification reaction between trifluoroacetic acid and a silicon-based compound. The reaction typically involves the use of an organic solvent and a catalyst to facilitate the esterification process. The reaction conditions include maintaining a controlled temperature and pressure to ensure the complete conversion of reactants to the desired product .

Industrial production methods involve the large-scale esterification of trifluoroacetic acid with silicon tetrachloride or other silicon-based precursors. The process is optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Tetrakis(trifluoroacethoxy)silane undergoes various chemical reactions, including:

Hydrolysis: The compound reacts slowly with water to form trifluoroacetic acid and silicon dioxide.

Substitution: It can undergo nucleophilic substitution reactions where the trifluoroacetoxy groups are replaced by other nucleophiles.

Decomposition: At elevated temperatures, it decomposes to form silicon tetrafluoride and trifluoroacetic acid.

Common reagents used in these reactions include water, alcohols, and other nucleophiles. The major products formed from these reactions are trifluoroacetic acid, silicon dioxide, and silicon tetrafluoride .

Scientific Research Applications

Tetrakis(trifluoroacethoxy)silane has several scientific research applications:

Surface Treatment: It is used as a surface treatment agent to enhance the adhesion between different materials and improve the durability of coatings.

Microelectronics: The compound is used as a solvent in photoresist formulations for the fabrication of microelectronic components and photolithographic patterns.

Polymerization Inhibitor: It acts as an inhibitor in free radical polymerization reactions, preventing unwanted side reactions.

Lubricants and Corrosion Inhibitors: It is used in the formulation of lubricants and corrosion inhibitors to enhance their performance

Mechanism of Action

The mechanism of action of tetrakis(trifluoroacethoxy)silane involves its ability to form strong bonds with various substrates. The trifluoroacetoxy groups enhance the compound’s reactivity, allowing it to interact with different molecular targets. The compound’s high volatility and wetting properties enable it to spread evenly on surfaces, forming a protective layer that enhances adhesion and prevents corrosion .

Comparison with Similar Compounds

Tetrakis(trifluoroacethoxy)silane is unique due to its high volatility, excellent wetting properties, and strong adhesion capabilities. Similar compounds include:

Tetrakis(4-carboxyphenyl)silane: Used in the synthesis of metal-organic frameworks with luminescent and magnetic properties.

Tetrakis(1,1,1,3,3,3-hexafluoro-2-propoxy)silane: Used as a dehydrating reagent in the preparation of carboxamides

These compounds share similar structural features but differ in their specific applications and reactivity profiles.

Properties

IUPAC Name |

tris[(2,2,2-trifluoroacetyl)oxy]silyl 2,2,2-trifluoroacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8F12O8Si/c9-5(10,11)1(21)25-29(26-2(22)6(12,13)14,27-3(23)7(15,16)17)28-4(24)8(18,19)20 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMDWRHNNZFIVTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)O[Si](OC(=O)C(F)(F)F)(OC(=O)C(F)(F)F)OC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F12O8Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3118339.png)

![3h-Imidazo[4,5-b]pyridine-3-ethanol](/img/structure/B3118354.png)